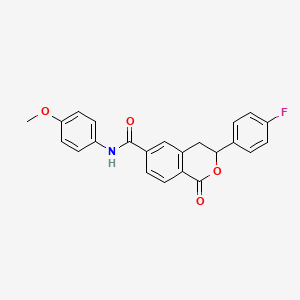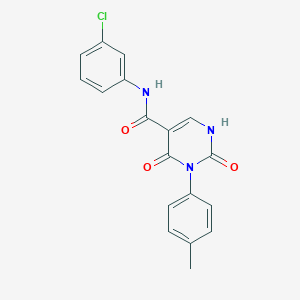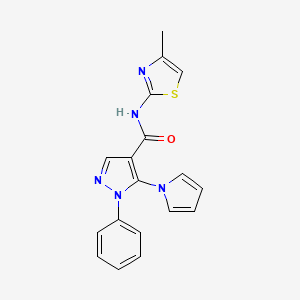
3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of fluorophenyl and methoxyphenyl groups attached to an isochromene core, making it a subject of interest in organic chemistry and material science.
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide typically involves multi-step organic reactions. One common method includes the use of vertical Bridgman technique to grow single crystals of the compound . The reaction conditions often involve specific temperature controls and the use of solvents to facilitate the crystallization process. Industrial production methods may vary, but they generally follow similar principles of controlled synthesis and purification to ensure the desired product’s quality and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and material science.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural properties.
Industry: It is used in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide involves its interaction with specific molecular targets. The compound’s fluorophenyl and methoxyphenyl groups play a crucial role in its binding affinity and activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with various enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Compared to other similar compounds, 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
- 4-fluorophenyl 4-methoxyphenyl sulfone
- 4-methoxyphenyl 4-fluorophenyl ketone These compounds share some structural similarities but differ in their chemical properties and potential applications. The presence of the isochromene core in this compound adds to its uniqueness and versatility in various research fields .
Properties
Molecular Formula |
C23H18FNO4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C23H18FNO4/c1-28-19-9-7-18(8-10-19)25-22(26)15-4-11-20-16(12-15)13-21(29-23(20)27)14-2-5-17(24)6-3-14/h2-12,21H,13H2,1H3,(H,25,26) |
InChI Key |
SBCYKLWSIGDGSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11296985.png)

![N-(3-chlorophenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11296999.png)
![N-(2-methoxybenzyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11297015.png)
![2-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-phenylpropanoic acid](/img/structure/B11297029.png)
![N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydropteridin-2-yl]sulfanyl}acetamide](/img/structure/B11297037.png)
![N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11297040.png)
![Butyl 4-{[(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]amino}benzoate](/img/structure/B11297041.png)
![N-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B11297044.png)

![N-(4-fluorobenzyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11297060.png)
![6-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11297062.png)
![2-(2-Methoxyphenyl)-5-(prop-2-yn-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11297067.png)
![Ethyl 4-({[3-(furan-2-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11297068.png)
